2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, including the formation of the thiophene ring, the pyrrolidine ring, and the benzoic acid moiety. The synthetic route may involve the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dicarbonyl compound, followed by cyclization.
Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through the reaction of a suitable benzene derivative with a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions at the thiophene or benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives.
Scientific Research Applications
2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves the binding of the compound to a target protein or enzyme, leading to modulation of its activity.
Comparison with Similar Compounds
2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, which may have similar electronic properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which may have similar structural properties.
Benzoic Acid Derivatives: Compounds containing the benzoic acid moiety, which may have similar chemical reactivity.
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique properties and applications.
Properties
IUPAC Name |
2-[1-(3-methoxycarbonyl-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S2/c1-3-6-11-9-13(20(26)27-2)18(28-11)21-16(22)10-15(17(21)23)29-14-8-5-4-7-12(14)19(24)25/h4-5,7-9,15H,3,6,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOPWYBCNJGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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